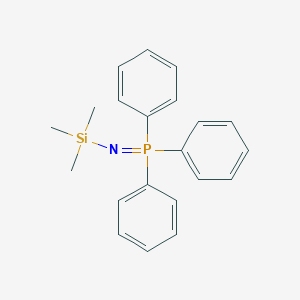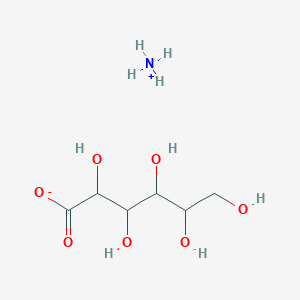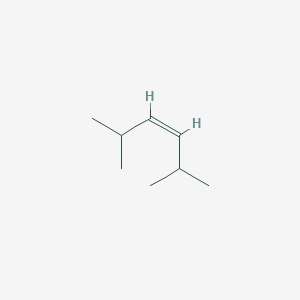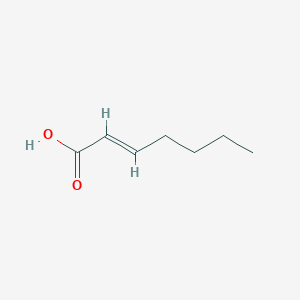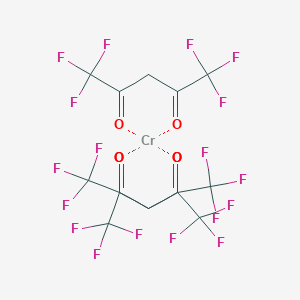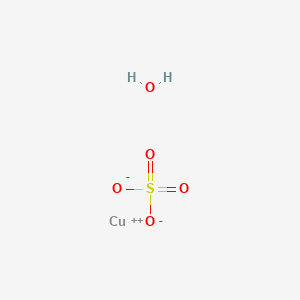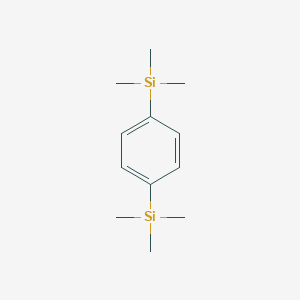
1,4-双(三甲基硅基)苯
描述
Synthesis Analysis
Synthesis of 1,4-bis(trimethylsilyl)benzene and its derivatives involves multiple approaches, including Diels-Alder cycloaddition, C-H activation reactions, and the use of Rieke-magnesium or the entrainment method for the preparation of bis(trimethylsilyl)benzenes. Efficient, high-yield routes have been developed, starting from 1,2-bis(trimethylsilyl)acetylene or 1,2-bis(trimethylsilyl)benzene, leading to various functionalized derivatives through reactions catalyzed by cobalt, iridium, or palladium (Reus et al., 2012), (Kitamura et al., 2013), (Lorbach et al., 2010).
Molecular Structure Analysis
The molecular structure and conformation of 1,4-bis(trimethylsilyl)benzene have been studied through gas-phase electron diffraction and theoretical calculations, revealing insights into its syn- and anti-coplanar conformations and the impact of trimethylsilyl groups on the benzene ring's geometry (Campanelli et al., 1999).
Chemical Reactions and Properties
1,4-Bis(trimethylsilyl)benzene undergoes various chemical reactions, including interactions with aromatic aldehydes catalyzed by TiCl4, leading to (1-vinylallyl)benzene type derivatives, and photolytic reactions producing homolytic aromatic substitution products. These reactions showcase its versatility in synthesizing complex organic molecules (Ding et al., 2006), (Bennett et al., 1971).
Physical Properties Analysis
The synthesis of polyphenylene derivatives from 1,4-bis(trimethylsilyl)benzene demonstrates the influence of the trimethylsilyl substituent on the coupling position during electrochemical polymerization, highlighting its role in determining the molecular weight and solubility of the resulting polymers (Nakamura et al., 2020).
Chemical Properties Analysis
Studies on the reductive trimethylsilylation of 1,4-bis(trimethylsilyl)benzene and related dibromo- and dichlorobenzenes reveal the formation of various cyclohexadiene derivatives, illustrating the compound's reactivity and the potential for generating novel organometallic and organometalloidal compounds. These reactions are indicative of the compound's utility in synthetic organic and organometallic chemistry (Brennan & Gilman, 1968).
科学研究应用
Silicon Carbide Coating Development
- Application Summary: TMSB is used as a precursor for developing silicon carbide coating using a plasma-assisted chemical vapor deposition (CVD) process .
- Methods of Application: The CVD process involves the decomposition of TMSB under plasma conditions to deposit a silicon carbide film. The specific parameters of the process, such as temperature and pressure, would depend on the specific experimental setup .
- Results or Outcomes: The use of TMSB allows for the deposition of silicon carbide films under relatively mild conditions. This is beneficial because silicon carbide has a high melting point, satisfactory hardness, and is impervious to gaseous fission products, making it a valuable and economic coating material .
Quantitative NMR (qNMR) Spectroscopy
- Application Summary: TMSB is used as a secondary standard in qNMR spectroscopy .
- Methods of Application: In qNMR, TMSB would be added to the sample solution in a known quantity. The NMR spectrum would then be recorded, and the area under the peak corresponding to TMSB would be compared to the area under the peaks of the analyte to determine the quantity of the analyte .
- Results or Outcomes: The use of TMSB as a secondary standard in qNMR allows for the accurate quantification of small organic molecules .
Internal Standard for NMR Spectroscopy
- Application Summary: TMSB is used as an internal standard for the quantitation of small organic molecules in DMSO-d6 solution by 1H NMR spectroscopy .
- Methods of Application: Similar to its use in qNMR, TMSB would be added to the DMSO-d6 solution containing the analyte in a known quantity. The 1H NMR spectrum would then be recorded, and the area under the peak corresponding to TMSB would be compared to the area under the peaks of the analyte to determine the quantity of the analyte .
- Results or Outcomes: The use of TMSB as an internal standard in 1H NMR allows for the accurate quantification of small organic molecules in DMSO-d6 solution .
安全和危害
未来方向
1,4-Bis(trimethylsilyl)benzene has received attention because of its stability under normal conditions, volatility, absence of chlorine, and ability to deposit silicon carbide films under relatively mild conditions . This makes it a valuable compound for future research and applications, particularly in the field of materials science .
属性
IUPAC Name |
trimethyl-(4-trimethylsilylphenyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22Si2/c1-13(2,3)11-7-9-12(10-8-11)14(4,5)6/h7-10H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVRBTKMAZQNKPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC=C(C=C1)[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80157223 | |
| Record name | Silane, p-phenylenebis(trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80157223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis(trimethylsilyl)benzene | |
CAS RN |
13183-70-5 | |
| Record name | 1,4-Bis(trimethylsilyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13183-70-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silane, p-phenylenebis(trimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013183705 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, p-phenylenebis(trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80157223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-Bis(trimethylsilyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



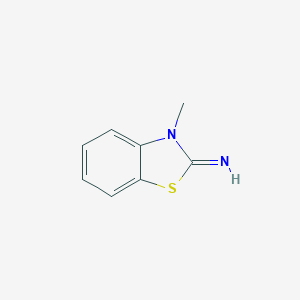
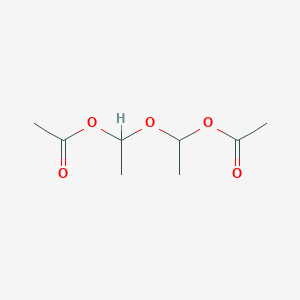
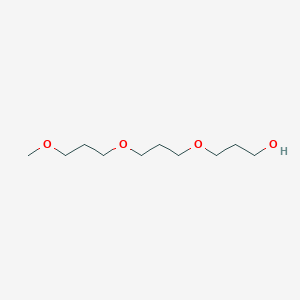
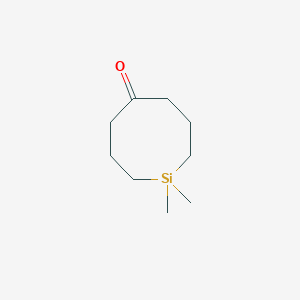
![1,4,6,9-Tetrathiaspiro[4.4]nonane](/img/structure/B82331.png)
